molecular formula C17H19N3O5 B2418284 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1396847-19-0

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Cat. No.: B2418284
CAS No.: 1396847-19-0
M. Wt: 345.355
InChI Key: VWMAQYKJSQTDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a complex organic compound featuring a unique structure that combines a dihydrobenzo dioxin ring with a pyrrole moiety and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide typically involves multi-step organic reactions:

    Formation of the Dihydrobenzo Dioxin Ring: This step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 2,3-dihydrobenzo[b][1,4]dioxin ring.

    Synthesis of the Pyrrole Moiety: The pyrrole ring is synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Coupling Reaction: The final step involves coupling the dihydrobenzo dioxin and pyrrole moieties through an oxalamide linkage. This is typically achieved using oxalyl chloride and appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Optimization: Using catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Controlling temperature, pressure, and solvent systems to maximize efficiency.

    Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the oxalamide linkage.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The oxalamide linkage and aromatic rings allow it to form specific interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)oxalamide

Uniqueness

Compared to similar compounds, N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is unique due to the presence of the 1-methyl-1H-pyrrol-2-yl group. This modification can significantly alter its chemical reactivity and biological activity, making it a distinct entity with potentially unique applications and properties.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-20-6-2-3-12(20)13(21)10-18-16(22)17(23)19-11-4-5-14-15(9-11)25-8-7-24-14/h2-6,9,13,21H,7-8,10H2,1H3,(H,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMAQYKJSQTDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.